molecular formula C12H12N2 B2433868 2-o-Tolyl-pyridin-3-ylamine CAS No. 886508-16-3

2-o-Tolyl-pyridin-3-ylamine

Cat. No.: B2433868
CAS No.: 886508-16-3
M. Wt: 184.242
InChI Key: YAHNMCNAPXJBPF-UHFFFAOYSA-N
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Description

2-o-Tolyl-pyridin-3-ylamine: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with an o-tolyl group at the second position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-o-Tolyl-pyridin-3-ylamine can be achieved through several methods. One common approach involves the cross-coupling reaction of 2-bromopyridine with o-toluidine using a palladium catalyst. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated under reflux conditions to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-o-Tolyl-pyridin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base such as triethylamine, dichloromethane as solvent.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-o-Tolyl-pyridin-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-o-Tolyl-pyridin-3-ylamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    2-Phenyl-pyridin-3-ylamine: Similar structure with a phenyl group instead of an o-tolyl group.

    2-Methyl-pyridin-3-ylamine: Similar structure with a methyl group instead of an o-tolyl group.

    2-(2-Methylphenyl)-pyridin-3-ylamine: Similar structure with a 2-methylphenyl group.

Uniqueness: 2-o-Tolyl-pyridin-3-ylamine is unique due to the presence of the o-tolyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(2-methylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNMCNAPXJBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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